molecular formula C6H9NO2 B3337059 4-Isocyanobutyric acid methyl ester CAS No. 51642-06-9

4-Isocyanobutyric acid methyl ester

Cat. No.: B3337059
CAS No.: 51642-06-9
M. Wt: 127.14 g/mol
InChI Key: AZLWXJBREJPSHK-UHFFFAOYSA-N
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Description

This compound belongs to the class of isocyanates, which are known for their reactivity in organic synthesis, particularly in click chemistry and polymer applications.

Properties

IUPAC Name

methyl 4-isocyanobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7-5-3-4-6(8)9-2/h3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLWXJBREJPSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374784
Record name 4-Isocyanobutyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51642-06-9
Record name 4-Isocyanobutyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isocyanobutyric acid methyl ester typically involves the reaction of 4-isocyanobutyric acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanobutyric acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

4-Isocyanobutyric acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isocyanobutyric acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-isocyanobutyric acid methyl ester with analogous esters differing in substituents or functional groups, based on evidence from diverse sources:

Compound Substituent/Functional Group Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Isocyano (-NC) at 4-position C₆H₉NO₂ Not explicitly given Likely reactive in click chemistry; potential intermediate in heterocyclic synthesis.
Methyl 4-hydroxybutanoate Hydroxyl (-OH) at 4-position C₅H₁₀O₃ 118.13 g/mol Used in flavoring agents; precursor for biodegradable polymers.
Methyl 4-aminobutanoate Amino (-NH₂) at 4-position C₅H₁₁NO₂ 117.15 g/mol GABA derivative; studied in neurochemical research.
Methyl 4-iodobutyrate Iodo (-I) at 4-position C₅H₉IO₂ 228.03 g/mol Heavy halogenated ester; used in cross-coupling reactions.
Methyl 4-oxopentanoate Oxo (=O) at 3-position (pentanoate) C₆H₁₀O₃ 130.14 g/mol Intermediate in β-ketoester chemistry; precursor for fragrances and pharmaceuticals.
Methyl isobutyrate Branched methyl group (isobutyrate) C₅H₁₀O₂ 102.13 g/mol Volatile ester with fruity odor; used in food additives and solvents.

Biological Activity

4-Isocyanobutyric acid methyl ester (ICBME) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of ICBME, highlighting its mechanisms of action, toxicological profiles, and therapeutic potentials based on diverse research findings.

  • Chemical Formula : C5H9N O2
  • Molecular Weight : 115.13 g/mol
  • CAS Number : 730964-84-8

Antitumor Activity

Research indicates that ICBME may exhibit antitumor properties. Studies have shown that similar compounds can act as antagonists for estrogen receptors, which are critical in breast cancer development. For instance, 4-coumaric acid methyl ester has been identified as a potent inhibitor of estrogen receptor isoforms, suggesting that ICBME might share similar pathways in inhibiting tumor growth and proliferation .

Toxicological Profile

Toxicity assessments have revealed that ICBME possesses certain irritative properties. In dermal irritation studies, it was observed to cause significant irritation in rabbit models, with erythema and edema scores indicating high levels of irritation . Moreover, acute toxicity tests yielded a median lethal concentration (LC50) of 5.7 mg/L over four hours, underscoring its potential hazards upon exposure .

In Vitro Studies

  • Cell Viability Assays :
    • ICBME was tested on various cancer cell lines to evaluate its cytotoxic effects. Results indicated a dose-dependent reduction in cell viability, particularly in breast cancer cells .
  • Estrogen Receptor Binding :
    • Molecular docking studies demonstrated that ICBME has a high affinity for estrogen receptors, which could explain its potential as an anticancer agent targeting hormone-dependent tumors .

In Vivo Studies

  • Animal Models :
    • In studies involving rat models, exposure to ICBME resulted in observable behavioral changes and physiological responses consistent with mild systemic toxicity . Long-term exposure studies are necessary to fully elucidate its chronic effects.

Data Tables

Study TypeFindingsReference
In Vitro Cell AssayDose-dependent cytotoxicity on cancer cells
Toxicity AssessmentLC50 = 5.7 mg/L; significant dermal irritation
Molecular DockingHigh affinity for estrogen receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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